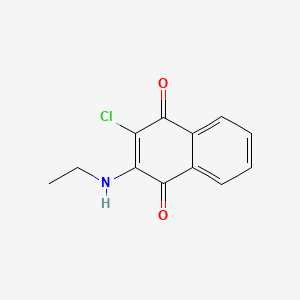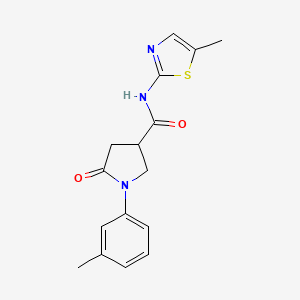![molecular formula C22H16FNO B4746113 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile
Overview
Description
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile, also known as BF-168, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is a member of the acrylonitrile class of compounds and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile involves the inhibition of various enzymes and pathways. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile inhibits the activity of COX-2, which reduces the production of prostaglandins that cause inflammation. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile also induces apoptosis in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. Additionally, 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile inhibits the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models by inhibiting the activity of COX-2. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has also been found to induce apoptosis in cancer cells, which may lead to the development of anti-cancer drugs. Additionally, 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the replication of the hepatitis C virus, which may lead to the development of anti-viral drugs.
Advantages and Limitations for Lab Experiments
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it has been synthesized through various methods, which allows for flexibility in the synthesis process. Another advantage is that 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a potential candidate for the development of drugs in these areas.
One limitation of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action. Additionally, 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the study of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile. One direction is to further elucidate its mechanism of action. This will provide a better understanding of how 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile works and may lead to the development of more effective drugs.
Another direction is to study the safety and efficacy of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile in humans. This will provide important information about the potential use of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile in the development of drugs.
Finally, 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile may be studied in combination with other drugs to determine its potential synergistic effects. This may lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile inhibits the activity of COX-2, induces apoptosis in cancer cells, and inhibits the replication of the hepatitis C virus. Further research is needed to fully understand the mechanism of action of 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile and to determine its safety and efficacy in humans.
Scientific Research Applications
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity has been found to reduce inflammation in animal models.
3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has also been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes it a potential candidate for the development of anti-cancer drugs.
In addition, 3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile has been found to have anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus in vitro. This makes it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-21-12-10-18(11-13-21)20(15-24)14-19-8-4-5-9-22(19)25-16-17-6-2-1-3-7-17/h1-14H,16H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFEFJLBWWBLP-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)
![9-(difluoromethyl)-2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4746085.png)

![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4746118.png)